3-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid

Lipophilicity Drug-likeness Permeability

3-(3-Fluoro-4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid (CAS 485798-67-2; molecular formula C₁₁H₉FN₂O₃; MW 236.20) is a 3,5-disubstituted 1H-pyrazole carboxylic acid bearing a 3-fluoro-4-methoxyphenyl ring at position 3. This substitution pattern places it at the intersection of two well-precedented pharmacophoric families—fluorophenyl pyrazoles (typified by Celecoxib and Deracoxib) and methoxyphenyl pyrazoles—yet its simultaneous incorporation of both electron-withdrawing fluorine and electron-donating methoxy groups on the same phenyl ring distinguishes it from the more common mono-substituted analogs.

Molecular Formula C11H9FN2O3
Molecular Weight 236.2 g/mol
CAS No. 485798-67-2
Cat. No. B3328568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid
CAS485798-67-2
Molecular FormulaC11H9FN2O3
Molecular Weight236.2 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)O)F
InChIInChI=1S/C11H9FN2O3/c1-17-10-3-2-6(4-7(10)12)8-5-9(11(15)16)14-13-8/h2-5H,1H3,(H,13,14)(H,15,16)
InChIKeyZJQHIEFMHVCCBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Fluoro-4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid (CAS 485798-67-2) – Core Scaffold Identity and Procurement Context


3-(3-Fluoro-4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid (CAS 485798-67-2; molecular formula C₁₁H₉FN₂O₃; MW 236.20) is a 3,5-disubstituted 1H-pyrazole carboxylic acid bearing a 3-fluoro-4-methoxyphenyl ring at position 3 [1]. This substitution pattern places it at the intersection of two well-precedented pharmacophoric families—fluorophenyl pyrazoles (typified by Celecoxib and Deracoxib) and methoxyphenyl pyrazoles—yet its simultaneous incorporation of both electron-withdrawing fluorine and electron-donating methoxy groups on the same phenyl ring distinguishes it from the more common mono-substituted analogs [2]. Commercially, the compound is supplied at ≥98% purity by multiple ISO-certified vendors and serves principally as a versatile synthetic intermediate rather than a final active pharmaceutical ingredient .

Why In-Class 1H-Pyrazole-5-carboxylic Acids Cannot Substitute for CAS 485798-67-2


The 1H-pyrazole-5-carboxylic acid scaffold is commodity-like in appearance, but the precise positioning of the 3-fluoro-4-methoxyphenyl substituent at C3 generates physicochemical and pharmacological properties that differ measurably from the nearest in-class analogs [1]. The des-methoxy analog (3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid; LogP 1.91, PSA 65.98) reduces hydrogen-bonding capacity, while the des-fluoro analog (3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid; LogP 1.78) exhibits lower lipophilicity [2]. The N-methyl derivative masks the pyrazole NH, eliminating a critical hydrogen-bond donor required for both biological target engagement and downstream derivatization . These differences are not cosmetic; they directly affect membrane permeability, solubility, metabolic stability, and the ability to serve as a regiospecifically addressable synthetic intermediate. For procurement decisions where a specific lead series, patent strategy, or synthetic route is fixed, interchanging these analogs introduces uncontrolled variables that can invalidate SAR conclusions or reduce downstream yields.

Quantitative Differentiation Evidence: 3-(3-Fluoro-4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid Versus the Closest Analogs


Lipophilicity Balance: LogP Comparison Versus Des-Fluoro and Des-Methoxy Analogs

The target compound (LogP 1.9226, computed via ACD/Labs) occupies an intermediate lipophilicity window between the des-fluoro analog (3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid, LogP 1.7835) and the des-methoxy analog (3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid, LogP 1.914) [1][2]. This intermediate LogP value—approximately 0.14 log units higher than the des-fluoro analog and 0.01 log units higher than the des-methoxy analog—suggests that the simultaneous presence of fluorine and methoxy groups does not simply additively increase lipophilicity but instead produces a modulated value closer to the optimal range for oral bioavailability (LogP 1–3) [3]. This balance is critical for compounds intended to progress beyond in vitro screening into cellular or in vivo models.

Lipophilicity Drug-likeness Permeability Physicochemical profiling

Polar Surface Area (PSA) and Hydrogen-Bonding Capacity Advantage Over Des-Methoxy Analog

The target compound exhibits a computed PSA of 75.21 Ų, which is 9.23 Ų higher than the des-methoxy analog (3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid, PSA 65.98 Ų) [1][2]. This difference arises from the additional oxygen of the methoxy group, which increases hydrogen-bond acceptor capacity from 2 (des-methoxy) to 3 (target compound) . PSA values below 60–70 Ų are generally associated with good blood-brain barrier penetration, while values above 70 Ų favor peripheral restriction and improved oral absorption [3]. The target compound's PSA of 75.21 places it in a range that predicts better oral absorption characteristics compared to flat, low-PSA aromatic systems, while the additional H-bond acceptor may contribute to target binding specificity.

Polar Surface Area Hydrogen bonding Oral bioavailability Blood-brain barrier penetration

Antimicrobial Activity of the 3-Fluoro-4-methoxyphenyl Scaffold: Comparative MIC Data Across N-Aryl Derivatives

Raundal et al. (2015) synthesized a series of 1-aryl-5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid derivatives (compounds 8a–8e) and evaluated their in vitro antibacterial and antifungal activity [1]. Among the series, compound 8d (bearing a 3-fluorophenyl N-substituent) showed MIC values of 60 µg/mL against E. coli and 60 µg/mL against A. flavus—comparable to the standard drug Chloramphenicol (MIC 50 µg/mL against E. coli) and within 1.2-fold of Nystatin (MIC 50 µg/mL against A. flavus) [2]. In contrast, the 4-chlorophenyl derivative 8a exhibited weaker activity (E. coli MIC 80 µg/mL, A. flavus inactive) and the 4-fluorophenyl derivative 8b showed no antifungal activity against A. flavus [3]. This demonstrates that while the 3-fluoro-4-methoxyphenyl core provides a baseline antimicrobial scaffold, the free carboxylic acid (the target procurement compound) serves as the essential precursor for generating N-substituted derivatives with tunable activity—a capability not available with pre-alkylated analogs such as the N-methyl derivative.

Antibacterial Antifungal MIC Structure-activity relationship

Synthetic Intermediate Status in the Deracoxib Patent Landscape and Veterinary Pharmaceutical Supply Chain

The target compound is formally cited as a synthetic intermediate in patent US 2004/019039 A1 (Dorwald, Andersen, Sorensen), which discloses substituted piperazines and diazepanes as histamine H3 receptor ligands—a class structurally related to the pyrazole COX-2 inhibitors [1]. More critically, the 3-fluoro-4-methoxyphenyl motif is the pharmacophoric hallmark of Deracoxib (Deramaxx®), a veterinary COX-2 selective NSAID with a reported >48-fold selectivity for COX-2 over COX-1 and Ki = 3.6 µM against human PDE4D3 [2]. While the target compound is not Deracoxib itself, its structure maps directly onto the diaryl pyrazole core of Deracoxib (specifically the 5-(3-fluoro-4-methoxyphenyl) arm), making it a logical building block for Deracoxib analog programs and a key intermediate in alternative synthetic routes to this $100M+ veterinary drug class . In contrast, des-methoxy or des-fluoro analogs lack the exact substitution pattern required for COX-2 selectivity and cannot serve as direct precursors.

Synthetic intermediate Deracoxib COX-2 inhibitor Veterinary NSAID Patent

Commercial Availability and Purity Grade Differentiation Versus N-Methyl Analog

The target compound (CAS 485798-67-2) is stocked at ≥98% purity by multiple global vendors including Leyan (Product No. 1193450, 98%), MolCore (NLT 98%, ISO-certified), Fluorochem (95%+, Ref. 525044), and CymitQuimica (Ref. 10-F525044) . In contrast, the N-methyl analog (3-(3-fluoro-4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid, CAS 1245037-34-6) is available from fewer suppliers, primarily through custom synthesis channels, and lacks the breadth of ISO-certified bulk offerings [1]. The N-H pyrazole in the target compound also retains a synthetically versatile handle for further derivatization (alkylation, acylation, sulfonylation), whereas the N-methyl analog is chemically locked and requires deprotection/re-protection sequences to access similar diversity—adding 2–3 synthetic steps and reducing overall yield.

Commercial availability Purity ISO certification Procurement Supply chain

Validated Application Scenarios for 3-(3-Fluoro-4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid Based on Quantitative Evidence


Medicinal Chemistry Lead Optimization Requiring Balanced Lipophilicity and PSA for Oral Bioavailability

Programs targeting oral anti-inflammatory or kinase-inhibitory pyrazole scaffolds can use the target compound (LogP 1.92, PSA 75.21 Ų) as a core building block that pre-encodes drug-like physicochemical properties. Its intermediate LogP value between the des-fluoro (LogP 1.78) and des-methoxy (LogP 1.91) analogs reduces the need for polarity adjustments later in lead optimization, while the 75.21 Ų PSA supports oral absorption without excessive CNS penetration [1].

Antimicrobial SAR Expansion via N-Functionalization of the Free Pyrazole NH

The free carboxylic acid enables systematic N-arylation or N-alkylation to generate focused libraries of 1-substituted-5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylic acids. As demonstrated by Raundal et al., N-substitution can improve antibacterial MIC from 80 µg/mL (compound 8a) to 60 µg/mL (compound 8d) against E. coli, and unlock antifungal activity that is absent in certain N-aryl variants [2]. The N-methyl analog cannot serve this purpose without deprotection.

Veterinary COX-2 Inhibitor Analog Synthesis and Deracoxib-Related Process Chemistry

The 3-fluoro-4-methoxyphenyl group is the hallmark of Deracoxib's COX-2 selectivity (>48-fold over COX-1). Procurement of CAS 485798-67-2 provides a direct entry point for synthesizing Deracoxib analogs, impurity reference standards, or novel diaryl pyrazole COX-2 inhibitors via coupling at the carboxylic acid and N-H positions . Des-fluoro or des-methoxy analogs would require additional synthetic steps to install the missing substituent.

Procurement for High-Throughput Screening Library Production with Supply Chain Resilience Requirements

With ≥4 ISO-certified vendors offering ≥98% purity, the target compound provides supply chain redundancy that is not available for the N-methyl analog or the des-fluoro analog (each with fewer commercial sources). For organizations building HTS decks or fragment libraries, this ensures consistent quality across batches and mitigates the risk of single-source dependency .

Quote Request

Request a Quote for 3-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.